

# The Discovery and Enduring Significance of Thuringione (L-Ergothioneine): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *Thuringione*

Cat. No.: *B1254089*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of L-Ergothioneine, a unique sulfur-containing amino acid derivative of histidine. Initially isolated in 1909 from the ergot fungus, ergothioneine has garnered significant scientific interest due to its potent antioxidant properties and the existence of a specific transporter in higher organisms, suggesting a vital physiological role. This document details the historical milestones in ergothioneine research, its chemical properties, and the intricate biosynthetic pathways elucidated in microorganisms. Furthermore, it presents a detailed look at the experimental methodologies that have been pivotal in understanding its function, including its role in cellular signaling pathways. Quantitative data on its production and distribution are summarized, and key experimental workflows and signaling pathways are visualized to provide a clear and in-depth resource for the scientific community.

## A Century of Discovery: From Fungal Metabolite to Potential Vitamin

The story of ergothioneine began in 1909 when French pharmacist Charles Tanret first isolated the compound from the ergot fungus, *Claviceps purpurea*<sup>[1][2]</sup>. This discovery marked the beginning of over a century of research that has gradually unveiled the significance of this

intriguing molecule. Initially named "**thuringione**," its structure was later elucidated as a trimethylated and sulfur-containing derivative of the amino acid L-histidine[1].

Early research focused on its chemical characterization and distribution in nature. It was soon discovered that ergothioneine is exclusively synthesized by certain fungi and bacteria, and is not produced by plants or animals[1][2]. Despite this, it is found in various tissues of higher organisms, pointing towards its acquisition through dietary sources. The identification of a highly specific transporter for ergothioneine, the Solute Carrier Family 22 Member 4 (SLC22A4), also known as the organic cation/carnitine transporter 1 (OCTN1), in animals further solidified its biological importance[3][4][5]. This transporter facilitates the uptake and retention of ergothioneine in the body, leading to its accumulation in tissues prone to high oxidative stress.

## Chemical Properties and Antioxidant Mechanism

Ergothioneine, with the chemical formula  $C_9H_{15}N_3O_2S$ , is a stable amino acid that exists predominantly in its thione tautomeric form at physiological pH, a feature that contributes to its remarkable resistance to auto-oxidation[1]. This stability, in contrast to many other thiol-containing antioxidants, allows it to persist in cells for extended periods.

The antioxidant activity of ergothioneine is multifaceted. It is a potent scavenger of a wide range of reactive oxygen and nitrogen species (RONS), including hydroxyl radicals, hypochlorous acid, and peroxynitrite. Its proposed antioxidant mechanisms include:

- **Direct RONS Scavenging:** Ergothioneine directly neutralizes harmful free radicals, protecting cellular components from oxidative damage.
- **Metal Ion Chelation:** By chelating pro-oxidant metal ions such as copper and iron, ergothioneine prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.
- **Protection of Other Antioxidants:** It has been suggested that ergothioneine can protect other endogenous antioxidants, like vitamin E and glutathione, from oxidation.
- **Regulation of Antioxidant Enzymes:** Ergothioneine can influence the expression and activity of key antioxidant enzymes through signaling pathways.

# Biosynthesis of Ergothioneine: A Microbial Specialty

The inability of animals and plants to synthesize ergothioneine underscores the importance of microbial production. Two primary biosynthetic pathways have been identified in microorganisms: an aerobic pathway found in both bacteria and fungi, and an anaerobic pathway discovered in certain bacteria.

## Aerobic Biosynthesis

The aerobic pathway utilizes L-histidine, L-cysteine, and S-adenosylmethionine (SAM) as precursors. While the overall transformation is conserved, the enzymatic machinery differs between bacteria and fungi.

- Bacterial Aerobic Pathway (e.g., *Mycobacterium smegmatis*): This pathway involves a series of five enzymes encoded by the *egtA-E* gene cluster[6][7].
  - EgtD (Histidine methyltransferase): Catalyzes the trimethylation of the  $\alpha$ -amino group of L-histidine to form hercynine.
  - EgtA ( $\gamma$ -glutamylcysteine synthetase): Synthesizes  $\gamma$ -glutamylcysteine from glutamate and cysteine.
  - EgtB (Sulfoxide synthase): A non-heme iron enzyme that catalyzes the oxidative coupling of hercynine and  $\gamma$ -glutamylcysteine to form S-( $\beta$ -amino- $\beta$ -carboxyethyl)ergothioneine sulfoxide.
  - EgtC (C-S lyase): Removes the  $\gamma$ -glutamyl group.
  - EgtE (C-S lyase): A PLP-dependent enzyme that cleaves the C-S bond to release ergothioneine.
- Fungal Aerobic Pathway (e.g., *Neurospora crassa*): This pathway is more streamlined, requiring only two multifunctional enzymes[2][8].
  - Egt1 (Bifunctional enzyme): Possesses both histidine methyltransferase and sulfoxide synthase activity, converting histidine to hercynylcysteine sulfoxide using cysteine directly

as the sulfur donor.

- Egt2 (C-S lyase): A PLP-dependent enzyme that catalyzes the final step to produce ergothioneine.

## Anaerobic Biosynthesis

An anaerobic pathway has been identified in the green sulfur bacterium *Chlorobium limicola*. This pathway also starts with the methylation of histidine to hercynine but employs a different mechanism for sulfur incorporation.

- EanA (Methyltransferase): Converts L-histidine to hercynine.
- EanB (Sulfurtransferase): A rhodanese-like enzyme that directly transfers a sulfur atom to hercynine to form ergothioneine.

The elucidation of these pathways has opened avenues for the biotechnological production of ergothioneine through the heterologous expression of these genes in microbial hosts like *Escherichia coli* and *Saccharomyces cerevisiae*.

## Quantitative Data

The following tables summarize key quantitative data related to the production and biological characteristics of ergothioneine.

Table 1: Ergothioneine Content in Various Mushroom Species

Mushroom Species	Common Name	Ergothioneine Content (mg/kg dry weight)
Boletus edulis	King Bolete / Porcini	528.14[9]
Pleurotus ostreatus	Oyster Mushroom	118.91[9]
Lentinula edodes	Shiitake	284.00[9]
Grifola frondosa	Maitake / Hen of the Woods	30.00[9]
Agaricus bisporus (white)	Button Mushroom	0.46[9]
Flammulina velutipes	Enoki	298.00[9]

Table 2: Production of Ergothioneine via Microbial Fermentation and Chemical Synthesis

Production Method	Organism/Route	Titer/Yield	Reference
Microbial Fermentation	E. coli expressing T. reesei genes (tregt1, tregt2)	4.34 g/L	[8]
Microbial Fermentation	E. coli expressing M. smegmatis genes (egtA-E)	1.3 g/L	[10]
Microbial Fermentation	S. cerevisiae expressing fungal & bacterial genes	0.6 g/L	[11]
Microbial Fermentation	E. coli expressing T. reesei genes (optimized)	2.33 g/L	[12]
Chemical Synthesis	From L-histidine (6 steps)	34% overall yield	[2]
Chemical Synthesis	From N-benzyl protected histidine	70% overall yield	[13]
Chemical Synthesis	From Histidine (improved method)	63% overall yield	[14]

Table 3: Kinetic Parameters of the Ergothioneine Transporter (SLC22A4/OCTN1)

Species	Cell Type	Km ( $\mu$ M)	Vmax (pmol/min/mg protein)	Reference
Mouse	HEK293 cells (transfected)	4.68	532	[15]
Human	-	-	-	-

Table 4: Ergothioneine Concentration in Human Tissues and Blood

Tissue/Fluid	Concentration
Liver	High
Kidney	High
Red Blood Cells	High
Bone Marrow	High
Eye Lens	High
Seminal Fluid	High
Brain	Present

Note: Specific quantitative values with standard deviations for human tissues are not consistently reported across the literature, but these tissues are consistently identified as having high concentrations.

## Experimental Protocols

This section provides an overview of key experimental methodologies used in ergothioneine research.

### Quantification of Ergothioneine by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of ergothioneine in biological samples.

Principle: This method separates ergothioneine from other components in a sample based on its physicochemical properties as it passes through a chromatography column. The amount of ergothioneine is then quantified by detecting its absorbance of ultraviolet (UV) light.

Detailed Methodology:

- Sample Preparation:
  - For solid samples (e.g., mushroom tissue, cell pellets), homogenize a known weight of the sample in an extraction solvent (e.g., 70% ethanol or water)[7].

- For liquid samples (e.g., fermentation broth, plasma), centrifuge to remove solids and dilute as necessary.
- Heat the extract (e.g., at 94°C) to ensure complete extraction[7].
- Centrifuge the extract to pellet any remaining solids and filter the supernatant through a 0.22 µm filter.
- Chromatographic Conditions:
  - HPLC System: A standard HPLC system equipped with a UV detector.
  - Column: A C18 reversed-phase column is commonly used.
  - Mobile Phase: An isocratic mobile phase, for example, a phosphate buffer at a specific pH.
  - Flow Rate: A constant flow rate, typically around 1.0 mL/min.
  - Detection: Monitor the absorbance at the characteristic wavelength for ergothioneine, which is approximately 254 nm.
  - Column Temperature: Maintain a constant column temperature, for example, 25°C.
- Quantification:
  - Prepare a series of standard solutions of pure ergothioneine of known concentrations.
  - Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
  - Inject the prepared samples and determine the peak area corresponding to ergothioneine.
  - Calculate the concentration of ergothioneine in the samples by interpolating their peak areas on the calibration curve.

## Heterologous Expression and Purification of an Ergothioneine Biosynthetic Enzyme (e.g., EgtB)



**Objective:** To produce and isolate a specific enzyme from the ergothioneine biosynthetic pathway for in vitro characterization.

**Principle:** The gene encoding the target enzyme (e.g., *egtB*) is cloned into an expression vector and introduced into a host organism (typically *E. coli*). The host is then induced to produce large quantities of the recombinant protein, which is subsequently purified.

**Detailed Methodology:**

- **Gene Cloning and Vector Construction:**
  - Amplify the target gene (*egtB*) from the genomic DNA of the source organism (e.g., *Mycobacterium smegmatis*) using polymerase chain reaction (PCR).
  - Clone the amplified gene into a suitable expression vector (e.g., a pET vector) containing a promoter for high-level expression (e.g., the T7 promoter) and often a tag for purification (e.g., a polyhistidine-tag).
  - Transform the recombinant vector into a suitable *E. coli* expression host strain (e.g., BL21(DE3)).
- **Protein Expression:**
  - Grow the transformed *E. coli* in a suitable culture medium (e.g., LB broth) at 37°C to a specific optical density (OD<sub>600</sub>).
  - Induce protein expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
  - Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours to overnight to allow for proper protein folding.
- **Cell Lysis and Protein Purification:**
  - Harvest the cells by centrifugation.
  - Resuspend the cell pellet in a lysis buffer and lyse the cells using methods such as sonication or high-pressure homogenization.

- Centrifuge the lysate to pellet cell debris.
- If a polyhistidine-tag was used, purify the recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC), for example, with a Ni-NTA resin.
- Wash the column to remove non-specifically bound proteins.
- Elute the target protein using a buffer containing a high concentration of imidazole.
- Protein Characterization:
  - Analyze the purity of the eluted protein using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Determine the protein concentration using a standard method like the Bradford assay.
  - Confirm the identity of the protein by methods such as Western blotting or mass spectrometry.
  - Assess the enzymatic activity of the purified protein through in vitro assays using its specific substrates.

## Assessment of Antioxidant Capacity: Oxygen Radical Absorbance Capacity (ORAC) Assay

Objective: To quantify the antioxidant capacity of ergothioneine against peroxyl radicals.

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by a free radical generator. The protection is quantified by measuring the area under the fluorescence decay curve.

Detailed Methodology:

- Reagent Preparation:
  - Fluorescent Probe: Prepare a working solution of fluorescein in a phosphate buffer (pH 7.4).

- Free Radical Generator: Prepare a fresh solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
- Standard: Prepare a series of standard solutions of Trolox (a water-soluble vitamin E analog) to be used as a reference antioxidant.
- Sample: Prepare solutions of ergothioneine at various concentrations.
- Assay Procedure:
  - In a 96-well microplate, add the fluorescent probe to all wells.
  - Add the Trolox standards, ergothioneine samples, and a blank (buffer only) to their respective wells.
  - Pre-incubate the plate at 37°C.
  - Initiate the reaction by adding the AAPH solution to all wells.
  - Immediately begin monitoring the fluorescence decay at regular intervals using a microplate reader (excitation ~485 nm, emission ~520 nm) at 37°C.
- Data Analysis:
  - Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
  - Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
  - Generate a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
  - Determine the antioxidant capacity of the ergothioneine samples by comparing their net AUC to the Trolox standard curve. The results are typically expressed as Trolox equivalents (TE).

## Signaling Pathways and Cellular Roles

Beyond its direct antioxidant functions, ergothioneine is emerging as a modulator of key cellular signaling pathways, further highlighting its role as a cytoprotectant.

## The Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Ergothioneine has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[1][10][16][17][18]. This activation enhances the cell's intrinsic antioxidant defenses.

Ergothioneine-mediated activation of the Nrf2/ARE signaling pathway.

## The MAPK/AP-1 Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Activator protein-1 (AP-1) is a transcription factor that is activated by MAPK signaling and is involved in the expression of pro-inflammatory genes.

Ergothioneine has been shown to modulate MAPK and AP-1 signaling, contributing to its anti-inflammatory effects[19][20]. By inhibiting the activation of certain MAPK pathways, ergothioneine can suppress the expression of pro-inflammatory cytokines.

Inhibition of the MAPK/AP-1 signaling pathway by ergothioneine.

## Experimental Workflow Example: Heterologous Production and Quantification of Ergothioneine

The following diagram illustrates a typical experimental workflow for producing ergothioneine in a heterologous host and subsequently quantifying the yield.

A generalized workflow for the heterologous production and quantification of ergothioneine.

## Conclusion and Future Perspectives

From its discovery in an ergot fungus to its recognition as a potent antioxidant with a dedicated transport system in humans, ergothioneine has captivated the scientific community. Its unique chemical properties, microbial origin, and diverse biological activities, including the modulation of key signaling pathways, make it a compelling subject for ongoing research. The development of efficient biotechnological production methods is paving the way for its broader application in nutrition, cosmetics, and potentially as a therapeutic agent.

Future research will likely focus on further elucidating the precise molecular mechanisms underlying its protective effects, exploring its role in various disease models, and conducting large-scale clinical trials to validate its health benefits in humans. The continued investigation of this "longevity vitamin" holds great promise for advancing our understanding of cellular defense and developing novel strategies for promoting health and well-being.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dermato-protective properties of ergothioneine through induction of Nrf2/ARE-mediated antioxidant genes in UVA-irradiated Human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. matilda.science [matilda.science]
- 4. Decoding Ergothioneine Biosynthesis: Unraveling the Molecular Machinery [ergoyoung.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Production of ergothioneine by Methylobacterium species [frontiersin.org]

- 8. Toward more efficient ergothioneine production using the fungal ergothioneine biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02023E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Screening and evaluation of antioxidants for retinal pigment epithelial cell protection: L-ergothioneine as a novel therapeutic candidate through NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EP2992882A1 - Use of ergothioneine for inducing activity of nrf2 in cell - Google Patents [patents.google.com]
- 19. Modulating NF- $\kappa$ B, MAPK, and PI3K/AKT signaling by ergothioneine attenuates iron overload-induced hepatocellular injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ergothioneine ameliorates metabolic dysfunction-Associated Steatotic Liver Disease (MASLD) by enhancing autophagy, inhibiting oxidative damage and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Enduring Significance of Thuringione (L-Ergothioneine): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254089#discovery-and-history-of-thuringione-ergothioneine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)